molecular formula C11H14N2 B010980 2-(2,6-dimethylphenyl)-4,5-dihydro-1H-imidazole CAS No. 101692-30-2

2-(2,6-dimethylphenyl)-4,5-dihydro-1H-imidazole

Cat. No. B010980
M. Wt: 174.24 g/mol
InChI Key: JQXFMMFKJJPRSN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “2-(2,6-dimethylphenyl)-4,5-dihydro-1H-imidazole” involves complex chemical reactions. For instance, the synthesis of Lidocaine, a member of the Caine family of pharmaceutical local anesthetics, involves a 2-step process that includes SN2 reactions . The synthesis of Lidocaine can be envisioned as outlined in the retrosynthesis, where the indicated carbon-nitrogen bond in Lidocaine can be formed via the Sn2 reaction between commercially available diethyl amine and synthetic intermediate α-chloro amide 1. Intermediate 1 is obtained via the commercially available compounds 2-chloroacetyl chloride and 2,6-dimethylaniline .

properties

IUPAC Name

2-(2,6-dimethylphenyl)-4,5-dihydro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-8-4-3-5-9(2)10(8)11-12-6-7-13-11/h3-5H,6-7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXFMMFKJJPRSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C2=NCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30144123
Record name 2-Imidazoline, 2-(2,6-xylyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30144123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,6-dimethylphenyl)-4,5-dihydro-1H-imidazole

CAS RN

101692-30-2
Record name 2-Imidazoline, 2-(2,6-xylyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101692302
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Imidazoline, 2-(2,6-xylyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30144123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,6-dimethylphenyl)-4,5-dihydro-1H-imidazole
Reactant of Route 6
2-(2,6-dimethylphenyl)-4,5-dihydro-1H-imidazole

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